REACTION_CXSMILES
|
[S:1]1[C:5]2[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:4]=2[N:3]=[C:2]1[NH2:13].C(=O)([O-])[O-].[K+].[K+].[CH3:20][N:21]1[C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=[N:22]1>O1CCCC1>[S:1]1[C:5]2[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:4]=2[N:3]=[C:2]1[NH:13][C:26]([C:25]1[N:21]([CH3:20])[N:22]=[CH:23][CH:24]=1)=[O:27] |f:1.2.3|
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1CC=1C=CC=CC12)N
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
516 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1C(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The slurry was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 50 mL of 1N hydrochloric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by trituration with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1CC=1C=CC=CC12)NC(=O)C=1N(N=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |